molecular formula C18H17N5O2S B2571666 1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-imidazole-4-sulfonamide CAS No. 1795457-83-8

1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-imidazole-4-sulfonamide

Cat. No. B2571666
CAS RN: 1795457-83-8
M. Wt: 367.43
InChI Key: CMPGQSWJIRCIBA-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . They have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Molecular Structure Analysis

Imidazo[1,2-a]pyridines are fused nitrogen-bridged heterocyclic compounds . The biological activity profiles displayed by these compounds strongly depend on the substitution pattern .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves various types of reactions including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Scientific Research Applications

Antimicrobial Activity

The imidazo[1,2-a]pyridine moiety has been associated with a broad range of biological activities. In particular, 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide (a derivative of our compound of interest) has demonstrated antimicrobial properties against Staphylococcus aureus at concentrations of 2700 and 675 μg/ml . This finding highlights its potential as an antimicrobial agent.

Antitumor and Anticancer Effects

Imidazo[1,2-a]pyridine derivatives have shown promise as antitumor agents. Further research could explore the compound’s efficacy in inhibiting tumor growth and metastasis. Additionally, studies on its interaction with cancer-related pathways (such as PI3Kα) may reveal novel therapeutic avenues .

Hypoglycemic Properties

Some imidazo[1,2-a]pyridine derivatives exhibit hypoglycemic effects. Investigating our compound’s impact on glucose metabolism and insulin sensitivity could provide valuable insights for diabetes management .

Antiviral Potential

Certain imidazo[1,2-a]pyridine derivatives possess antiviral activity. Exploring whether our compound interferes with viral replication or entry mechanisms could be worthwhile .

Fluorescent Probes

Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for detecting mercury and iron ions in vitro and in vivo. Investigating our compound’s suitability as a biosensor could contribute to diagnostic and analytical applications .

Other Applications

Beyond the mentioned fields, imidazo[1,2-a]pyridine derivatives find use in various contexts:

Future Directions

Recently, the World Health Organization has taken the initiative to develop new drugs . Imidazopyridine, an important fused bicyclic 5,6 heterocycle has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . This suggests that there is ongoing interest in the development of new compounds based on the imidazo[1,2-a]pyridine structure, which could include “1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-imidazole-4-sulfonamide”.

Mechanism of Action

properties

IUPAC Name

1-methyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S/c1-13-6-5-9-23-10-16(20-18(13)23)14-7-3-4-8-15(14)21-26(24,25)17-11-22(2)12-19-17/h3-12,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPGQSWJIRCIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NS(=O)(=O)C4=CN(C=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-imidazole-4-sulfonamide

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